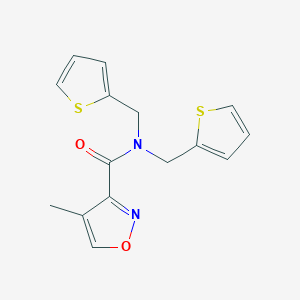![molecular formula C17H19ClN2O3S2 B7431605 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide is a chemical compound that is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields. This compound is also known as MLN4924 and is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation and cell cycle progression.
Mecanismo De Acción
The mechanism of action of MLN4924 is based on its ability to inhibit NAE, which is responsible for activating the ubiquitin-like protein NEDD8. This protein is then conjugated to cullin-RING ligases (CRLs), which are involved in the degradation of various proteins. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8 and subsequent inhibition of CRLs, resulting in the accumulation of various proteins that are targeted for degradation.
Biochemical and Physiological Effects:
MLN4924 has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the activation of DNA damage response pathways. MLN4924 has also been shown to induce the accumulation of various proteins, including p21, p27, and p53, which are involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MLN4924 in lab experiments include its potency, specificity, and ability to inhibit NAE in a reversible manner. However, the limitations of using MLN4924 include its potential toxicity and off-target effects, as well as the need for careful optimization of experimental conditions to achieve optimal results.
Direcciones Futuras
There are several future directions for research on MLN4924, including the development of more potent and specific NAE inhibitors, the identification of biomarkers for predicting response to MLN4924 treatment, and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to explore the potential applications of MLN4924 in other fields, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
The synthesis of 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with 4-(4-methylpiperidin-1-yl)benzene-1-sulfonamide, followed by reduction of the nitro group to an amine and subsequent coupling with thiophene-3-carboxylic acid. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, MLN4924 has shown promising results in inhibiting the growth of various cancer cell lines and inducing apoptosis. In neurodegenerative diseases, MLN4924 has been found to protect neurons from degeneration and improve cognitive function. In infectious diseases, MLN4924 has been shown to inhibit the replication of viruses such as hepatitis B and C.
Propiedades
IUPAC Name |
5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-6-8-20(9-7-12)25(22,23)15-4-2-14(3-5-15)19-17(21)13-10-16(18)24-11-13/h2-5,10-12H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITBFANVIRMVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431531.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431534.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431540.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431542.png)
![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)


![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)
![N-[4-[2-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B7431596.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)
